molecular formula C8H17ClN2O2 B1435485 Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1803572-02-2

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B1435485
CAS No.: 1803572-02-2
M. Wt: 208.68 g/mol
InChI Key: QKOYWZKEKLEYRW-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of piperidine with formaldehyde and hydrogen chloride to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar chemical properties.

    4-Aminomethyl-1-Boc-piperidine: Used in similar applications but with different protective groups.

    Methyl piperidine-4-carboxylate: Another derivative with similar reactivity.

Uniqueness

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other piperidine derivatives. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications .

Properties

IUPAC Name

methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-8(11)10-4-2-7(6-9)3-5-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOYWZKEKLEYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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